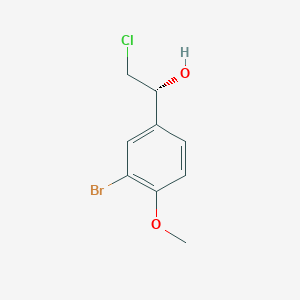![molecular formula C14H13IN2O2 B13176515 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a molecular formula of C14H12IN2O2. This compound is characterized by the presence of an iodophenyl group, a piperidinone ring, and a nitrile group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical sciences.
Preparation Methods
The synthesis of 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring is typically formed through a cyclization reaction involving a suitable precursor such as a substituted amine and a carbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an appropriate phenyl precursor is treated with iodine in the presence of a catalyst.
Formation of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Chemical Reactions Analysis
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or nitrile groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature stirring. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, aiding in the development of new chemical reactions and methodologies.
Industrial Applications: While specific industrial applications are limited, the compound’s unique structure makes it a valuable tool in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is not fully understood, but it is believed to interact with specific molecular targets in the body. The iodophenyl group may facilitate binding to certain receptors or enzymes, while the piperidinone ring and nitrile group contribute to the compound’s overall bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with similar compounds such as:
3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a similar structure but with a fluorine atom in place of a hydrogen atom on the phenyl ring, which may alter its chemical properties and biological activity.
3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has the iodine atom positioned differently on the phenyl ring, which can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H13IN2O2 |
|---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
3-[1-(2-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13IN2O2/c15-11-5-1-2-6-12(11)17-9-3-4-10(14(17)19)13(18)7-8-16/h1-2,5-6,10H,3-4,7,9H2 |
InChI Key |
LICGXLMKIOXMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2I)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)


![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
